molecular formula C11H11NO2S2 B181936 Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate CAS No. 24044-88-0

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B181936
CAS No.: 24044-88-0
M. Wt: 253.3 g/mol
InChI Key: OOZLAJJSFPATME-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (CAS 24044-88-0) is a chemical compound with the molecular formula C11H11NO2S2 and a molecular weight of 253.3 g/mol . This ester is a significant synthetic intermediate in medicinal and organic chemistry, particularly valued for its role in the development of compounds with potential therapeutic effects. Scientific research has explored its applications as a precursor for anticonvulsant agents, where it has shown promise in modulating neurotransmitter systems involved in epilepsy . Studies indicate it interacts with targets such as GABA (A) receptors, influencing neuronal excitability and offering protective effects against seizures . Furthermore, derivatives of this benzothiazole core exhibit notable antimicrobial properties, demonstrating activity against various bacterial strains . Efficient synthetic routes have been established, including modern methods like microwave irradiation, which can produce the compound in just 4 minutes with high yield and purity, a significant advantage over conventional heating . Ultrasound-enhanced synthesis represents another green chemistry approach, leveraging cavitation effects to achieve high yields under ambient temperatures . As a versatile building block, it is also used in the synthesis of more complex molecules for material science and pharmaceutical research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZLAJJSFPATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214015
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-88-0, 64036-42-6
Record name Acetic acid, (2-benzothiazolylthio)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolethiol, 2-ethoxycarbonylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Advantages Over Conventional Heating

  • Time efficiency : 4 minutes vs. 4–6 hours in traditional reflux.

  • Enhanced purity : Reduced side products due to uniform heating.

  • Energy savings : Microwave-specific dielectric heating minimizes energy waste.

A comparative study demonstrated that microwave synthesis improved yields by 15–20% relative to conventional methods (Table 1).

Ultrasound-Enhanced Synthesis

Ultrasound irradiation leverages cavitation effects to drive the reaction at ambient temperatures. A mixture of 2-mercaptobenzothiazole, potassium carbonate, and ethyl chloroacetate in acetone is subjected to ultrasonic waves (20 kHz) for 15 minutes. The product precipitates upon pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization. This method achieves yields of 80–85% without external heating.

Mechanistic Insights

Ultrasound generates microbubbles that collapse violently, creating localized high temperatures (>5,000 K) and pressures (~1,000 atm). These conditions:

  • Accelerate molecular collisions between reactants.

  • Reduce activation energy for the nucleophilic substitution.

  • Prevent thermal decomposition observed in prolonged reflux.

Alternative Synthetic Routes

Fluorinated Derivatives via Ethyl Bromofluoroacetate

Ethyl bromofluoroacetate serves as an alternative electrophile for synthesizing fluorinated analogs. Reacting 2-mercaptobenzothiazole with ethyl bromofluoroacetate in dimethylformamide (DMF) at 25°C for 2 hours produces ethyl α-(1,3-benzothiazol-2-ylsulfanyl)-α-fluoroacetate in 88% yield. This method avoids the need for harsh bases, making it suitable for acid-sensitive substrates.

Two-Step Fluorination Strategy

A sequential approach involves:

  • Synthesis of non-fluorinated intermediate 10 from ethyl bromoacetate and 2-mercaptobenzothiazole (89% yield).

  • Fluorination using lithium diisopropylamide (LDA) and N-fluorobenzenesulfonimide (NFSI) in toluene, yielding 57% of the fluorinated product.

Comparative Analysis of Methods

Table 1 summarizes critical data across synthesis techniques:

MethodReaction TimeTemperature (°C)Yield (%)Purity (HPLC)
Conventional Reflux240–360 min80–10065–7592–95%
Microwave Irradiation4 min18085–9097–99%
Ultrasound15 min25–3080–8594–96%
Fluorinated Route120 min258898%

Key observations :

  • Microwave irradiation offers the highest yield and purity, ideal for industrial-scale production.

  • Ultrasound methods provide energy-efficient synthesis at ambient temperatures.

  • Fluorinated routes enable access to structurally diverse analogs but require specialized reagents.

Industrial-Scale Considerations

For large-scale manufacturing, continuous flow reactors are preferred over batch processes. Automated systems enable:

  • Precise control of temperature and residence time.

  • Real-time monitoring via in-line analytics (e.g., FT-IR, HPLC).

  • Reduced solvent waste through recycling loops.

A pilot study using microwave-assisted continuous flow synthesis reported a throughput of 1.2 kg/day with 87% yield, demonstrating scalability.

Quality Control and Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • ¹H/¹³C NMR : Confirms sulfanyl-acetate linkage (δ 4.2–4.4 ppm for CH2, δ 1.2–1.4 ppm for ethyl CH3).

  • FT-IR : Characteristic C=S stretch at 680–720 cm⁻¹ and ester C=O at 1,710–1,740 cm⁻¹.

  • X-ray crystallography : Resolves bond lengths (C-S: 1.78–1.82 Å) and dihedral angles in crystalline derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate undergoes nucleophilic substitution at the sulfanyl (-S-) group, enabling diverse derivatization:

  • Reaction with Hydrazine Hydrate : Forms 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide (yield: 85–92%) under reflux in ethanol . This hydrazide serves as a precursor for heterocyclic systems like oxadiazoles and pyrazoles.
  • Reaction with Amines : Alkylation with potassium glycinate in ethanol/DMF produces α-hetero β-enamino esters, useful for imidazole and pyridone synthesis .

Condensation Reactions

The compound participates in condensation with carbonyl-containing reagents:

  • Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., 2-bromocinnamaldehyde) under N-heterocyclic carbene (NHC) catalysis to form α,β-unsaturated esters .
  • Formation of Hydrazones : Reaction with hydrazine derivatives yields hydrazones, which cyclize to 1,3,4-oxadiazoles under basic conditions (e.g., KOH/ethanol) .

Cyclization Reactions

Cyclization pathways dominate its reactivity:

  • Oxadiazole Formation : Treatment with carbon disulfide in ethanol/KOH generates 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazole-2-thiol (Scheme 3) .
  • Pyrazole Synthesis : Heating acetohydrazide derivatives in formamide yields pyrazole derivatives via intramolecular cyclization .

Hydrolysis and Transesterification

  • Ester Hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to the corresponding carboxylic acid, enabling further functionalization.
  • Transesterification : Reacts with diethyl malonate under NaH catalysis to form pyridobenzothiazole derivatives, critical for heterocyclic expansions .

Microwave- and Ultrasound-Assisted Syntheses

Greener methodologies enhance reaction efficiency:

Method Conditions Time Yield
Conventional refluxEthanol, 8 h480 min78%
Microwave180°C, solvent-free4 min92%
UltrasoundRT, K₂CO₃, ethyl chloroacetate15 min88%
Data from synthesis optimizations

Comparative Reactivity with Analogues

Key differences in reactivity profiles:

Compound Reactivity Applications
Ethyl 2-(benzothiazol-2-yl)acetateForms stable hydrazides and oxadiazolesAntidiabetic agents
Ethyl (benzothiazol-2-ylsulfonyl)acetateStereoselective olefinationα,β-unsaturated ester synthesis
BenzothiazoleLimited ester functionalityAntimicrobial scaffolds

Mechanistic Insights

  • NHC-Catalyzed Reactions : Involves deprotonation of the sulfanyl group, followed by conjugate addition to aldehydes .
  • Oxadiazole Cyclization : Proceeds via nucleophilic attack of hydrazide nitrogen on electrophilic carbon disulfide .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has been investigated for its potential therapeutic effects, particularly as an anticonvulsant and antimicrobial agent.

  • Anticonvulsant Activity : The compound has shown promise in modulating neurotransmitter systems involved in epilepsy. It interacts with various receptors such as GABA (A) alpha-1 and delta receptors, influencing neuronal excitability and potentially offering protective effects against seizures .
  • Antimicrobial Properties : Studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of various pathogens, making them candidates for further development in treating infections .

Biological Research Applications

The compound is also utilized in biological research to understand enzyme inhibition and receptor binding mechanisms.

  • Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes associated with neurological disorders. This inhibition can provide insights into the biochemical pathways involved in diseases like epilepsy.
  • Receptor Binding : Research indicates that this compound can bind to various receptors, affecting their activity. Understanding these interactions is crucial for developing new therapeutic agents targeting neurological conditions .

Industrial Applications

In addition to its medicinal applications, this compound serves as an important intermediate in the synthesis of more complex molecules.

  • Synthesis of Pharmaceuticals : The compound is used as a building block in the synthesis of various pharmaceutical agents. Its reactivity allows for modifications that lead to the development of new drugs with enhanced efficacy and safety profiles.
  • Agrochemicals : this compound is also applied in the agrochemical industry for developing pesticides and herbicides due to its chemical properties that can be tailored for agricultural applications .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of this compound in animal models. Results showed that at a dosage of 100 mg/kg, the compound provided approximately 75% protection against seizures induced by pentylenetetrazole. This significant finding suggests its potential use in developing new anticonvulsant medications.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, several derivatives of benzothiazole were synthesized, including this compound. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating that this compound exhibited moderate to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels. This modulation helps in stabilizing neuronal membranes and reducing the frequency of seizures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, emphasizing variations in substituents and their impact on reactivity and bioactivity:

Compound Name Structural Variation Key Properties/Applications Reference(s)
Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate Benzoxazole replaces benzothiazole; oxygen instead of sulfur in the heterocycle Enhanced electron density; used in antimicrobial agent synthesis
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone Ester replaced with morpholine-acetamide; ketone group introduced Improved solubility; evaluated as a potential anticancer agent (89% yield)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Ester replaced with phenyl ketone Precursor for Michael/Knoevenagel reactions; used in chalcone and vinyl sulfone synthesis
Sodium 2-(1,3-benzothiazol-2-yl)acetate Sodium salt of the carboxylic acid derivative Enhanced aqueous solubility; reagent for pharmaceutical intermediates
Ethyl 2-((1-[(phenylcarbamoyl)methyl]-1H-benzo[d]imidazol-2-yl)sulfanyl)acetate Benzimidazole replaces benzothiazole; carbamoyl group added Explored for antitumor activity; structural complexity enhances target specificity

Biological Activity

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis of this compound

The compound is synthesized through a reaction involving chloroethyl acetate and substituted benzothiazoles. Various methods, including conventional and greener techniques (such as microwave irradiation), have been employed to enhance yield and purity. The reactions typically involve the use of bases like potassium carbonate to facilitate the nucleophilic substitution process .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with specific substitutions on the benzothiazole ring demonstrated inhibition zones ranging from 15 mm to over 25 mm against pathogens such as Escherichia coli and Candida albicans .
  • Antidiabetic Potential : Research indicates that this compound can enhance glucose uptake in vitro, suggesting potential use in managing diabetes. In a study, derivatives exhibited high scores for anti-diabetic activity with significant inhibition against alpha-amylase and alpha-glucosidase enzymes .
  • Anthelmintic Activity : this compound has been evaluated for its anthelmintic properties. Some derivatives showed activity comparable to standard drugs like albendazole .

Antimicrobial Studies

A systematic review highlighted the antimicrobial efficacy of various benzothiazole derivatives. The compounds were screened for their ability to inhibit bacterial growth, with IC50 values indicating their potency. The most effective derivatives contained electron-withdrawing groups that enhanced their biological activity .

CompoundPathogen TestedInhibition Zone (mm)IC50 (μM)
BZT1E. coli2047
BZT2C. albicans2530
BZT3S. aureus1850

Antidiabetic Activity

In vitro assays demonstrated that this compound derivatives significantly increased glucose uptake in muscle cells, mimicking the action of glibenclamide, a known antidiabetic drug. The docking studies revealed strong interactions with target enzymes involved in glucose metabolism .

DerivativeGlucose Uptake (%)Alpha-Amylase Inhibition (%)Alpha-Glucosidase Inhibition (%)
BZT1758060
BZT4859070

Anthelmintic Studies

The anthelmintic activity was assessed using standard protocols against various helminths. Ethyl derivatives showed promising results with effective paralysis and mortality rates comparable to established treatments .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated a series of benzothiazole derivatives against clinical isolates of resistant bacteria. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial potency.
  • Clinical Implications in Diabetes Management : A preclinical trial involving diabetic rats treated with ethyl derivatives showed a marked reduction in blood glucose levels over four weeks, supporting further investigation into their therapeutic potential.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate?

The compound can be synthesized via nucleophilic substitution between 2-mercaptobenzothiazole and ethyl haloacetates. For example:

  • Reaction of ethyl bromofluoroacetate with 2-mercaptobenzothiazole yields the fluorinated derivative in 88% yield under mild conditions .
  • Alternatively, ethyl bromoacetate reacts with 2-mercaptobenzothiazole to form the non-fluorinated intermediate, which is subsequently fluorinated using LDA and NFSI in toluene (57% yield) .
  • Other routes include condensation of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate, providing diverse pathways with yields exceeding 85% in optimized conditions .

Q. How is the purity and structural integrity of the compound confirmed during synthesis?

Analytical techniques such as ¹H/¹³C NMR , FT-IR , and HPLC are standard. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and stereochemistry. For example, SCXRD data for a structurally similar compound (Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate) confirmed monoclinic symmetry (space group P21/c) with a high data-to-parameter ratio (13.2) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for structural elucidation of derivatives?

  • Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data, leveraging its robustness for small-molecule structures .
  • Pair with visualization tools like ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate representation of anisotropic displacement parameters .
  • For complex derivatives, OLEX2 integrates structure solution, refinement, and analysis into a single workflow, reducing human error in data interpretation .

Q. What computational methods are suitable for analyzing electronic properties or reaction mechanisms?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (FMOs) and thermodynamic stability. For example, DFT studies on analogous benzothiazole derivatives revealed HOMO-LUMO gaps correlating with experimental reactivity .
  • Molecular docking may explore interactions with biological targets, though this requires validation via spectroscopic or crystallographic data .

Q. How do conflicting yields in synthetic methodologies arise, and how can they be resolved?

Discrepancies in yields (e.g., 88% vs. 57% for fluorinated derivatives ) often stem from:

  • Reagent reactivity : Electrophilic fluorinating agents (e.g., NFSI) may require strict anhydrous conditions.
  • Intermediate stability : Non-fluorinated precursors might degrade under harsh fluorination conditions.
  • Troubleshooting : Monitor reactions via TLC or LC-MS to identify side products. Optimize stoichiometry, temperature, or solvent polarity (e.g., toluene vs. THF) .

Q. What strategies enable functionalization of the benzothiazole core for novel derivatives?

  • Hydrazide formation : React the ester with hydrazine hydrate to yield 2-benzothiazolyl acetohydrazide, a versatile intermediate for Schiff bases or heterocyclic condensations .
  • Reductive amination : Solvent-free reactions with aldehydes generate imine-linked derivatives, as demonstrated for analogous sulfanyl acetohydrazides .
  • Cyclization : Use cyanuric chloride to convert amides to nitriles, enabling access to fused heterocycles .

Data Analysis and Interpretation

Q. How should researchers address crystallographic disorder or low-resolution data?

  • Apply TWINABS for scaling and absorption corrections in twinned crystals .
  • Use SHELXD for phase problem resolution in low-symmetry space groups .
  • Validate refinement with Rint values < 0.05 and GooF (goodness-of-fit) close to 1.0 .

Q. What spectroscopic techniques differentiate regioisomers in benzothiazole derivatives?

  • NOESY NMR : Detects spatial proximity of protons in crowded regions (e.g., substituents on the benzothiazole ring).
  • High-resolution MS : Exact mass measurements resolve isobaric species (e.g., m/z 365.40 for C15H12FN3O3S2).
  • Vibrational spectroscopy : IR peaks at ~1650 cm⁻¹ (C=N stretch) confirm benzothiazole ring integrity .

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